(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 2-cyano-3-arylaniline-derived acrylamides have been used in the synthesis of biologically and pharmacologically important 2-propenoylamides .
Mode of Action
It’s known that similar compounds undergo oxidative decarboxylative cascade cyclization . This reaction exhibits a broad substrate scope and provides efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines .
Biochemical Pathways
The compound is likely involved in the cascade cyclization of α-keto acids with 2-cyano-3-arylaniline-derived acrylamides . This reaction provides an efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines . .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have shown to possess antioxidant and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-15-7-5-6-13(11-15)10-14(12-22)19(24)23-20-18(21(25)27-2)16-8-3-4-9-17(16)28-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVOHMLKDGXRSU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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